Pimagedine monosulfate monohydrate
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Overview
Description
Aminoguanidine sulfate monohydrate is a chemical compound with the empirical formula C₂H₁₆N₈O₅S. It is an ionic compound consisting of two aminoguanidium cations, one sulfate anion, and one crystal water molecule. This compound crystallizes in the orthorhombic system with space group Pnma . Aminoguanidine sulfate monohydrate is known for its stability, which is attributed to the electrostatic forces and hydrogen bonds that interconnect its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The single crystal of aminoguanidine sulfate monohydrate can be obtained through a process involving X-ray diffraction analysis . The compound is synthesized by reacting aminoguanidine with sulfuric acid in the presence of water. The reaction conditions typically involve controlled temperatures and specific molar ratios to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of aminoguanidine sulfate monohydrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Aminoguanidine sulfate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Aminoguanidine sulfate monohydrate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aminoguanidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Scientific Research Applications
Aminoguanidine sulfate monohydrate has a wide range of scientific research applications:
Mechanism of Action
Aminoguanidine sulfate monohydrate exerts its effects through several mechanisms:
Inhibition of Advanced Glycosylation End Products (AGEs): Aminoguanidine inhibits the formation of AGEs, which are associated with the pathogenesis of diabetes complications and cardiovascular changes in aging.
Inhibition of Nitric Oxide Synthase: The compound inhibits nitric oxide synthase, particularly the inducible isoform, which is involved in the production of large quantities of nitric oxide in response to cytokines.
Inhibition of Diamine Oxidase: Aminoguanidine inhibits diamine oxidase, an enzyme that catalyzes the degradation of biologically active diamines such as histamine and putrescine.
Comparison with Similar Compounds
Aminoguanidine sulfate monohydrate can be compared with other similar compounds, such as:
Hydrazine: Both aminoguanidine and hydrazine exhibit dibasic character and form cationic salts.
Aminoguanidine Derivatives: Various aminoguanidine derivatives, such as aminoguanidinium salts of carboxylic acids, have been studied for their structural and thermal properties.
Properties
CAS No. |
540466-64-6 |
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Molecular Formula |
CH10N4O5S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-aminoguanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/CH6N4.H2O4S.H2O/c2-1(3)5-4;1-5(2,3)4;/h4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |
InChI Key |
CZZHJQQLODKQEU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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